2-(2-(2,6-dimethylmorpholino)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Description
2-(2-(2,6-dimethylmorpholino)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C16H23N3O3S and its molecular weight is 337.4g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Acetylcholinesterase (AChE) . AChE is a key enzyme involved in the rapid hydrolysis of the neurotransmitter acetylcholine into choline and acetate, a process that occurs in the synaptic cleft of nerve cells. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Mode of Action
This compound acts as an inhibitor of AChE . It binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This results in an increase in the concentration of acetylcholine in the synaptic cleft, which in turn enhances the stimulation of cholinergic receptors .
Biochemical Pathways
The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft. This enhances the stimulation of muscarinic and nicotinic acetylcholine receptors, leading to various downstream effects depending on the location of these receptors. For instance, in the central nervous system, this can lead to improved cognitive function .
Pharmacokinetics
The efficacy of the compound suggests that it has sufficient bioavailability to exert its effects .
Result of Action
The primary result of the action of this compound is the enhancement of cholinergic transmission due to increased acetylcholine levels. This can lead to improved cognitive function, particularly in conditions characterized by reduced cholinergic transmission, such as Alzheimer’s disease .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that affect cholinergic transmission could potentially alter its efficacy. Additionally, factors that affect the compound’s stability, such as temperature and pH, could also influence its action .
Properties
IUPAC Name |
2-[[2-(2,6-dimethylmorpholin-4-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-9-6-19(7-10(2)22-9)8-13(20)18-16-14(15(17)21)11-4-3-5-12(11)23-16/h9-10H,3-8H2,1-2H3,(H2,17,21)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RACLNFSSOZJNHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC2=C(C3=C(S2)CCC3)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.